molecular formula C17H18ClN3O2S B251734 4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide

4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide

Cat. No.: B251734
M. Wt: 363.9 g/mol
InChI Key: XBIWRVUHJYQTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide, also known as BCTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BCTB is a potent activator of the transient receptor potential ankyrin 1 (TRPA1) channel, which is involved in various physiological and pathological processes.

Mechanism of Action

4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide is a potent activator of TRPA1 channels, which are non-selective cation channels expressed in sensory neurons and other cell types. TRPA1 channels are involved in various physiological and pathological processes, including pain perception, inflammation, and oxidative stress. This compound activates TRPA1 channels by covalently modifying cysteine residues in the channel's N-terminal domain, leading to a conformational change that opens the channel pore and allows the influx of cations.
Biochemical and Physiological Effects
This compound has been shown to induce calcium influx and membrane depolarization in TRPA1-expressing cells, leading to the release of neuropeptides and the modulation of nociceptive signaling. This compound has also been shown to induce oxidative stress and inflammation in different cell types and animal models, suggesting a potential role in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has several advantages as a tool compound for studying TRPA1 channels, including its potency and selectivity, its covalent mechanism of action, and its ability to activate TRPA1 channels in different cell types and animal models. However, this compound also has several limitations, including its low solubility, its potential toxicity, and its irreversible binding to TRPA1 channels.

Future Directions

There are several future directions for research on 4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide and TRPA1 channels. First, further studies are needed to elucidate the physiological and pathological roles of TRPA1 channels in different cell types and animal models. Second, the development of more potent and selective TRPA1 channel activators and inhibitors could lead to the discovery of new therapeutic targets for various diseases. Third, the use of this compound and other TRPA1 channel modulators in combination with other drugs or therapies could enhance their efficacy and reduce their potential toxicity. Finally, the development of new methods for studying TRPA1 channels, such as optogenetics and CRISPR/Cas9-mediated gene editing, could provide new insights into the molecular mechanisms underlying TRPA1 channel function.

Synthesis Methods

4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide can be synthesized using a one-pot reaction of 4-butoxybenzoic acid, 5-chloro-2-aminopyridine, and thiophosgene. The reaction is carried out in the presence of a base and a solvent, and the product is obtained after purification using column chromatography. The yield of this compound is typically around 50%.

Scientific Research Applications

4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been shown to activate TRPA1 channels in sensory neurons, leading to the release of neuropeptides and the modulation of nociceptive signaling. In pharmacology, this compound has been used as a tool compound to investigate the role of TRPA1 channels in various physiological and pathological processes. In toxicology, this compound has been used to study the toxicity of TRPA1 channel activation in different cell types and animal models.

Properties

Molecular Formula

C17H18ClN3O2S

Molecular Weight

363.9 g/mol

IUPAC Name

4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C17H18ClN3O2S/c1-2-3-10-23-14-7-4-12(5-8-14)16(22)21-17(24)20-15-9-6-13(18)11-19-15/h4-9,11H,2-3,10H2,1H3,(H2,19,20,21,22,24)

InChI Key

XBIWRVUHJYQTPJ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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